molecular formula C7H4INaO2 B170103 sodium;4-iodobenzoate CAS No. 1005-30-7

sodium;4-iodobenzoate

Katalognummer: B170103
CAS-Nummer: 1005-30-7
Molekulargewicht: 270 g/mol
InChI-Schlüssel: PGOQXVXZIXKUSU-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 4-iodo-, sodium salt is an organic compound with the molecular formula C₇H₄INaO₂. It is a derivative of benzoic acid where the hydrogen atom at the para position of the benzene ring is replaced by an iodine atom, and the carboxylic acid group is converted to its sodium salt form. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-iodo-, sodium salt typically involves the iodination of benzoic acid followed by neutralization with sodium hydroxide. One common method is as follows:

    Iodination: Benzoic acid is reacted with iodine and an oxidizing agent such as nitric acid to introduce the iodine atom at the para position.

    Neutralization: The resulting 4-iodobenzoic acid is then neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: Industrial production of benzoic acid, 4-iodo-, sodium salt follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Analyse Chemischer Reaktionen

Types of Reactions: Benzoic acid, 4-iodo-, sodium salt undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form different products, and reduction reactions can convert it back to benzoic acid derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products:

    Substitution Products: Various substituted benzoic acids depending on the nucleophile used.

    Oxidation Products: Carboxylic acids or ketones.

    Coupling Products: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Benzoic acid, 4-iodo-, sodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and in coupling reactions.

    Biology: Employed in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Investigated for its potential antimicrobial and anticancer properties.

    Industry: Utilized in the production of dyes, pharmaceuticals, and agrochemicals.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-iodo-, sodium salt involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

    4-Iodobenzoic Acid: The parent compound without the sodium salt form.

    4-Bromobenzoic Acid: Similar structure with a bromine atom instead of iodine.

    4-Chlorobenzoic Acid: Contains a chlorine atom at the para position.

Comparison:

    Uniqueness: The presence of the iodine atom in benzoic acid, 4-iodo-, sodium salt imparts unique reactivity and properties compared to its bromine and chlorine analogs.

Eigenschaften

CAS-Nummer

1005-30-7

Molekularformel

C7H4INaO2

Molekulargewicht

270 g/mol

IUPAC-Name

sodium;4-iodobenzoate

InChI

InChI=1S/C7H5IO2.Na/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H,9,10);/q;+1/p-1

InChI-Schlüssel

PGOQXVXZIXKUSU-UHFFFAOYSA-M

Isomerische SMILES

C1=CC(=CC=C1C(=O)[O-])I.[Na+]

SMILES

C1=CC(=CC=C1C(=O)[O-])I.[Na+]

Kanonische SMILES

C1=CC(=CC=C1C(=O)[O-])I.[Na+]

1005-30-7

Synonyme

Benzoic acid, 4-iodo-, sodiuM salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.